molecular formula C21H17BrN2O B298609 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone

3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B298609
M. Wt: 393.3 g/mol
InChI Key: LYRUZEVWVPEXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as BMQ, is a synthetic compound that belongs to the class of quinazolinones. BMQ has shown potential as a therapeutic agent due to its various biological activities.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone exerts its biological activities through the inhibition of various signaling pathways. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and physiological effects:
3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have low toxicity and high selectivity towards cancer cells. However, 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is also sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the research on 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate the potential of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study the mechanism of action of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in more detail. Further research is needed to understand the signaling pathways that are affected by 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. Another direction is to develop new derivatives of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone with improved properties such as water solubility and stability.
Conclusion:
In conclusion, 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has shown potential as a therapeutic agent due to its various biological activities. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis of 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is simple and efficient, and it has several advantages for lab experiments. However, 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has some limitations for lab experiments, and further research is needed to understand its mechanism of action and develop new derivatives with improved properties.

Synthesis Methods

3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-bromo-3-methylbenzaldehyde with phenylhydrazine followed by the reaction with anthranilic acid in the presence of acetic acid. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is around 70%.

Scientific Research Applications

3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its various biological activities. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

3-(4-bromo-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone

Molecular Formula

C21H17BrN2O

Molecular Weight

393.3 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H17BrN2O/c1-14-13-16(11-12-18(14)22)24-20(15-7-3-2-4-8-15)23-19-10-6-5-9-17(19)21(24)25/h2-13,20,23H,1H3

InChI Key

LYRUZEVWVPEXMU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Br

Canonical SMILES

CC1=C(C=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Br

Origin of Product

United States

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